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molecular formula C7H15NO3 B8468578 N-Isopropyl-DL-Serine Methyl Ester

N-Isopropyl-DL-Serine Methyl Ester

Cat. No. B8468578
M. Wt: 161.20 g/mol
InChI Key: UUCDNILEHUJRQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07018978B2

Procedure details

To a slurry of 1 equivalent DL-serine methyl ester hydrochloride and 2 equivalents anhydrous sodium sulfate in methanol is added 1.05 equivalents sodium methoxide. The mixture is stirred at room temperature 5 minutes, after which 3 equivalents of acetone are added and the slurry is stirred overnight. The solids are removed by filtration and the excess acetone is removed from the filtrate under reduced pressure. Once the acetone is removed, platinum (IV) oxide (0.02 equivalents) is added. The slurry is stirred at room temperature 24 hours under a hydrogen atmosphere. The slurry is then filtered and the excess methanol is removed under reduced pressure. The residue is slurried in chloroform and filtered, and the filtrate is washed with dilute sodium bicarbonate, dried over anhydrous sodium sulfate, and filtered. Removal of chloroform under reduced pressure yields the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4](=[O:9])[CH:5]([CH2:7][OH:8])[NH2:6].S([O-])([O-])(=O)=O.[Na+].[Na+].C[O-].[Na+].[CH3:20][C:21]([CH3:23])=O>CO.[Pt](=O)=O>[CH3:2][O:3][C:4](=[O:9])[CH:5]([CH2:7][OH:8])[NH:6][CH:21]([CH3:23])[CH3:20] |f:0.1,2.3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.COC(C(N)CO)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the slurry is stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solids are removed by filtration
CUSTOM
Type
CUSTOM
Details
the excess acetone is removed from the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
Once the acetone is removed
STIRRING
Type
STIRRING
Details
The slurry is stirred at room temperature 24 hours under a hydrogen atmosphere
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The slurry is then filtered
CUSTOM
Type
CUSTOM
Details
the excess methanol is removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filtrate is washed with dilute sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Removal of chloroform under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC(C(NC(C)C)CO)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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